(5-fluoro-2-methyl-3-nitrophenyl)methanol
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Overview
Description
(5-fluoro-2-methyl-3-nitrophenyl)methanol is an organic compound with the molecular formula C8H8FNO3. It is a pale yellow to brown solid, slightly soluble in water and highly soluble in polar organic solvents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-fluoro-2-methyl-3-nitrophenyl)methanol typically involves the nitration of 5-fluoro-2-methylbenzyl alcohol. The reaction conditions often include the use of nitric acid and sulfuric acid as nitrating agents. The reaction is carried out at low temperatures to control the nitration process and prevent over-nitration .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same nitration reaction but with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
(5-fluoro-2-methyl-3-nitrophenyl)methanol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products Formed
Oxidation: 5-fluoro-2-methyl-3-nitrobenzaldehyde or 5-fluoro-2-methyl-3-nitrobenzoic acid.
Reduction: 5-fluoro-2-methyl-3-aminophenylmethanol.
Substitution: Various substituted phenylmethanol derivatives depending on the nucleophile used.
Scientific Research Applications
(5-fluoro-2-methyl-3-nitrophenyl)methanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions involving nitro and hydroxyl groups.
Industry: Used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of (5-fluoro-2-methyl-3-nitrophenyl)methanol involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with biological molecules. The hydroxyl group can participate in hydrogen bonding and other interactions with enzymes and receptors. The fluorine atom can influence the compound’s lipophilicity and metabolic stability.
Comparison with Similar Compounds
Similar Compounds
(2-Methyl-3-nitrophenyl)methanol: Similar structure but lacks the fluorine atom.
5-fluoro-2-nitrobenzyl alcohol: Similar structure but lacks the methyl group.
5-fluoro-2-methyl-3-nitrobenzoic acid: Similar structure but has a carboxylic acid group instead of a hydroxyl group
Uniqueness
(5-fluoro-2-methyl-3-nitrophenyl)methanol is unique due to the presence of both a fluorine atom and a nitro group on the aromatic ring, along with a hydroxyl group on the side chain. This combination of functional groups provides distinct chemical reactivity and potential for diverse applications in research and industry.
Properties
CAS No. |
1352127-23-1 |
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Molecular Formula |
C8H8FNO3 |
Molecular Weight |
185.15 g/mol |
IUPAC Name |
(5-fluoro-2-methyl-3-nitrophenyl)methanol |
InChI |
InChI=1S/C8H8FNO3/c1-5-6(4-11)2-7(9)3-8(5)10(12)13/h2-3,11H,4H2,1H3 |
InChI Key |
OVEMFXRHESVQEF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1[N+](=O)[O-])F)CO |
Purity |
95 |
Origin of Product |
United States |
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